molecular formula C22H16N4O5S2 B2380886 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1116050-19-1

7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2380886
CAS No.: 1116050-19-1
M. Wt: 480.51
InChI Key: WKBSFLSDKDFPGJ-UHFFFAOYSA-N
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Description

This compound features a quinazolin-8-one core fused with a [1,3]dioxolo ring (positions 4,5-g), which is substituted at positions 6 and 5. The 7-position is functionalized with a (5-methylfuran-2-yl)methyl group, while the 6-position carries a sulfanyl-linked [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl moiety. This structural complexity combines heterocyclic systems (furan, thiophene, oxadiazole) known for diverse pharmacological and electronic properties. The compound’s design likely aims to exploit synergistic effects of these groups, such as enhanced π-π stacking (thiophene/oxadiazole), hydrogen bonding (quinazolinone carbonyl), and metabolic stability (methylfuran) .

Properties

IUPAC Name

7-[(5-methylfuran-2-yl)methyl]-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5S2/c1-12-4-5-13(30-12)9-26-21(27)14-7-16-17(29-11-28-16)8-15(14)23-22(26)33-10-19-24-20(25-31-19)18-3-2-6-32-18/h2-8H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBSFLSDKDFPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=CS6)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, typically starting with commercially available precursors. One common synthetic route includes the nucleophilic substitution reaction and ester hydrolysis . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Chemical Reactions Analysis

7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity

Biological Activity

The compound 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological potentials based on recent research findings.

Chemical Structure and Properties

The compound's structure features a combination of furan, thiophene, oxadiazole, and quinazolinone moieties which contribute to its unique chemical properties. The molecular formula is C18H18N4O4SC_{18}H_{18}N_4O_4S, with a molecular weight of approximately 398.43 g/mol.

PropertyValue
Molecular FormulaC18H18N4O4S
Molecular Weight398.43 g/mol
IUPAC NameThis compound
InChI KeyRYNFKALNOVTNGE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Key reagents include thiophene derivatives and various amines under controlled conditions to achieve the desired product .

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity against various bacterial strains. In vitro tests demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:

  • MIC values against Escherichia coli and Pseudomonas aeruginosa were reported at concentrations as low as 0.21 μM .

Antifungal Activity

The compound also exhibited antifungal properties against fungi such as Candida species. The growth inhibition zones were notably larger compared to solvent controls in assays conducted with multiple derivatives of the compound .

The mechanism of action involves interaction with specific molecular targets including enzymes and receptors. The binding of the compound to these targets can modulate biological pathways through:

  • Hydrogen bonding
  • Hydrophobic interactions

These interactions lead to alterations in enzyme activity or receptor signaling pathways which are crucial for its pharmacological effects .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of the compound against clinical strains of bacteria. The results indicated that it outperformed several conventional antibiotics in terms of potency .
  • Molecular Docking Studies : Computational docking studies revealed that the compound binds effectively to key active sites in bacterial enzymes such as DNA gyrase and MurD. The binding energies were comparable to those of established antibiotics like ciprofloxacin .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name / ID Core Structure Substituents/Modifications Key Properties/Activities Reference
Target Compound Quinazolin-8-one + [1,3]dioxolo 7: (5-Methylfuran-2-yl)methyl; 6: Oxadiazole-thiophene-sulfanyl Hypothesized anticonvulsant/antiviral N/A
5f () Triazolo[1,5-a]quinazolin-5-one 7,8-Dimethoxy; 2-phenethyloxy Structural rigidity, moderate solubility
5g () Triazolo[1,5-a]quinazolin-5-one 8-Methyl; 2-methylsulfanyl Enhanced lipophilicity
6e () 1,3,4-Oxadiazole + coumarin 4-Acetyl-5-methyl-5-substituted phenyl Potent anticonvulsant (30 mg/kg in MES)
Compound 8 () 1,3,4-Thiadiazole + thiourea 3-(Methylsulfanyl)propyl; 4-chloro-3-(trifluoromethyl)phenyl Antiviral (HIV-1/2 inhibition)

Key Observations :

  • Core Diversity: The target compound’s quinazolinone-[1,3]dioxolo core contrasts with triazoloquinazolinones (5f, 5g) and coumarin-oxadiazoles (6e). The fused dioxolo ring may enhance planarity and DNA/protein interaction compared to simpler cores .
  • Substituent Impact : The oxadiazole-thiophene group in the target compound introduces π-conjugation and sulfur-based reactivity, akin to 6e’s oxadiazole (anticonvulsant) and Compound 8’s thiadiazole (antiviral). However, the methylfuran group may reduce toxicity compared to trifluoromethylphenyl groups in Compound 8 .
Pharmacological and Physicochemical Properties
  • The quinazolinone core may inhibit kinases or topoisomerases, akin to related heterocycles .
  • Solubility : Lower than 5f (dimethoxy groups enhance water solubility) but higher than Compound 8 (trifluoromethylphenyl reduces solubility) .
  • Metabolic Stability : Methylfuran may resist oxidative metabolism better than thiophene or thiadiazole groups .

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